molecular formula C12H15Cl B3314968 2-Chloro-3-(4-isopropylphenyl)-1-propene CAS No. 951890-59-8

2-Chloro-3-(4-isopropylphenyl)-1-propene

Cat. No. B3314968
CAS RN: 951890-59-8
M. Wt: 194.7 g/mol
InChI Key: JNIBTLDTMKIRSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for “2-Chloro-3-(4-isopropylphenyl)-1-propene” are not available, similar compounds often involve reactions like functionalizing deboronation of alkyl boronic esters . Protodeboronation is a key step in many organic synthesis processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. Factors like polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

2-Chloro-3-(4-isopropylphenyl)-1-propene is an alkylating agent, meaning it can react with other molecules to form new compounds. The reaction occurs when the chlorine atom in the molecule is replaced by a hydrogen atom. This reaction is known as an electrophilic substitution reaction. The new compounds formed by this reaction can be used in the synthesis of various pharmaceuticals, flavorings, and fragrances.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Prostaglandins are involved in inflammation and pain. In addition, it has been shown to have anti-fungal and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

2-Chloro-3-(4-isopropylphenyl)-1-propene has several advantages when used in laboratory experiments. It is a relatively inexpensive chemical, making it cost-effective for research purposes. It is also a colorless liquid, making it easy to work with in the lab. Additionally, it has a boiling point of 93°C, which makes it easy to purify and distill. However, it does have some limitations. It is a highly reactive compound and can be dangerous when used in high concentrations. Additionally, it is a volatile compound and can easily evaporate in the lab.

Future Directions

There are many potential future directions for research involving 2-Chloro-3-(4-isopropylphenyl)-1-propene. One potential direction is to investigate its potential use as an insecticide or herbicide. Additionally, it could be used in the synthesis of new pharmaceuticals or fragrances. It could also be used to create polymers for use in various industries. Finally, research could be done to investigate its potential use as a fuel additive or as a solvent in industrial processes.

Scientific Research Applications

2-Chloro-3-(4-isopropylphenyl)-1-propene has been used in various scientific research studies. It has been used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and antifungal agents. It has also been used in the synthesis of various flavorings and fragrances. Additionally, it has been used in the synthesis of various polymers, such as polypropylene and polyethylene.

properties

IUPAC Name

1-(2-chloroprop-2-enyl)-4-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl/c1-9(2)12-6-4-11(5-7-12)8-10(3)13/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIBTLDTMKIRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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